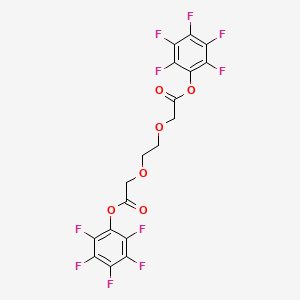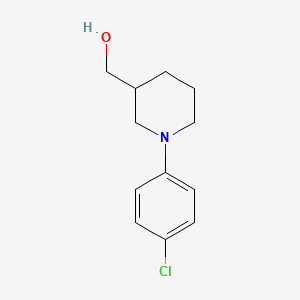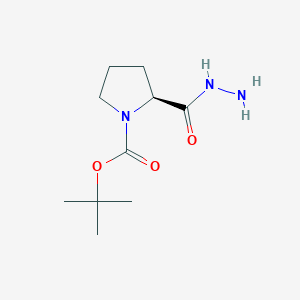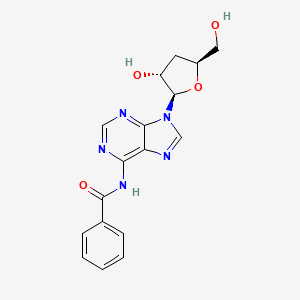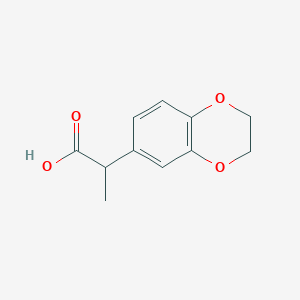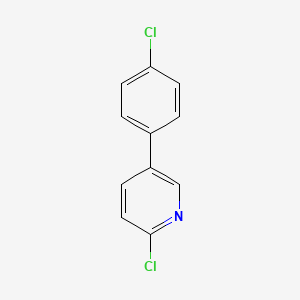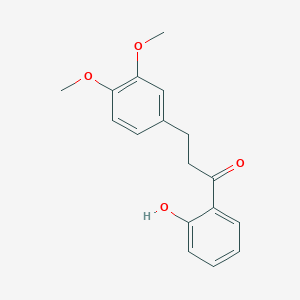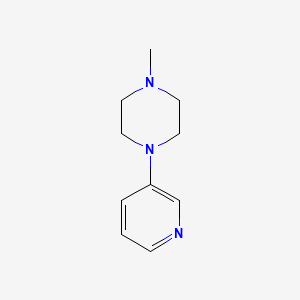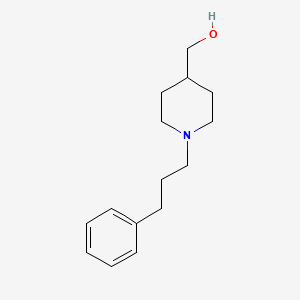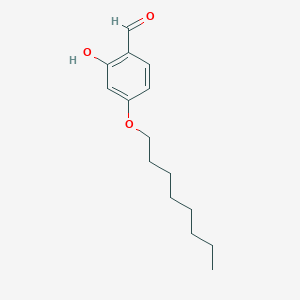![molecular formula C10H9F3O2 B1354047 2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 134904-86-2](/img/structure/B1354047.png)
2-[4-(Trifluoromethyl)phenyl]propanoic acid
Overview
Description
2-[4-(Trifluoromethyl)phenyl]propanoic acid is a compound with the CAS Number: 134904-86-2 . It has a molecular weight of 218.18 . The IUPAC name for this compound is 2-[4-(trifluoromethyl)phenyl]propanoic acid .
Synthesis Analysis
The synthesis of a similar compound, 2-methyl-2-(4-(trifluoromethyl)phenyl)propionic acid, involves the reaction of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionitrile with NaOH in ethanol, followed by refluxing at 100°C overnight .Molecular Structure Analysis
The InChI code for 2-[4-(Trifluoromethyl)phenyl]propanoic acid is 1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving 2-[4-(Trifluoromethyl)phenyl]propanoic acid are not available, similar compounds such as 2-(Trifluoromethyl)phenylboronic acid have been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
2-[4-(Trifluoromethyl)phenyl]propanoic acid is a powder with a melting point of 56-58°C .Scientific Research Applications
Anticancer Research
Cinnamic acid derivatives, including structures related to 2-[4-(Trifluoromethyl)phenyl]propanoic acid, have received significant attention in medicinal research due to their potential as anticancer agents. These compounds' 3-phenyl acrylic acid functionality provides reactive sites for substitution, addition, and reactions of the carboxylic acid group, making them candidates for synthetic antitumor agents. Recent focus has been on their synthesis and biological evaluation, highlighting their underutilized potential in anticancer research since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Alzheimer's Disease Therapy
Studies have shown that caffeic acid and its derivatives, structurally similar to 2-[4-(Trifluoromethyl)phenyl]propanoic acid, exhibit protective effects against toxicity induced by various agents and models of Alzheimer's disease (AD). These compounds demonstrate profound effects in the brain, including protection from AD-related toxicity, with specific anti-inflammatory mechanisms alongside processes targeting β-amyloid formation, aggregation, and neurotoxicity. This points to a therapeutic potential for compounds structurally related to 2-[4-(Trifluoromethyl)phenyl]propanoic acid in AD treatment (Habtemariam, 2017).
Environmental Applications
Phenoxy herbicides, including derivatives similar to 2-[4-(Trifluoromethyl)phenyl]propanoic acid, have their sorption to soil, organic matter, and minerals explored to understand their environmental fate. Understanding these interactions is crucial for environmental protection and managing the potential risks associated with herbicide contamination. This research aids in developing strategies for the safer use and disposal of such compounds (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAPCSAZMQDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]propanoic acid | |
CAS RN |
134904-86-2 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


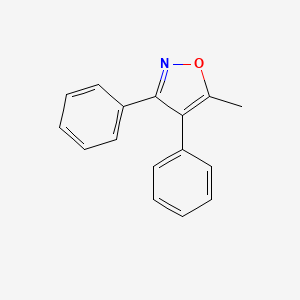

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
